![molecular formula C25H27N5O5 B2493380 7,8-dimethoxy-3-(2-(4-(4-methoxyphenyl)piperazin-1-yl)-2-oxoethyl)-3H-pyrimido[5,4-b]indol-4(5H)-one CAS No. 1105211-25-3](/img/structure/B2493380.png)
7,8-dimethoxy-3-(2-(4-(4-methoxyphenyl)piperazin-1-yl)-2-oxoethyl)-3H-pyrimido[5,4-b]indol-4(5H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound belongs to a class of molecules that have been extensively studied for their potential in various biological and chemical applications. Its synthesis and properties are crucial for understanding its functionality and potential applications in medicinal chemistry and drug design.
Synthesis Analysis
The synthesis of similar compounds involves multi-step chemical reactions that yield complex heterocyclic structures. For instance, compounds with related structures have been synthesized through reactions involving key intermediates such as benzodifuranyl, triazines, oxadiazepines, and thiazolopyrimidines, indicating a variety of synthetic pathways that can be explored for the target compound (Abu‐Hashem et al., 2020).
Molecular Structure Analysis
The molecular structure of compounds within this class is characterized by complex heterocyclic frameworks. Spectroscopic and quantum chemical calculations have been used to investigate the optimized molecular structure, vibrational frequencies, and molecular stability of related compounds, providing insights into the electronic and structural characteristics that may be applicable to the target compound (Renjith et al., 2014).
Chemical Reactions and Properties
Chemical reactions involving similar compounds have demonstrated the ability to produce a range of derivatives through modifications at specific sites on the molecule, indicating a level of chemical versatility and reactivity that is significant for further chemical modifications and optimizations (Sakoda et al., 1992).
Applications De Recherche Scientifique
Receptor Binding Affinity
A series of compounds, including variants of the specified chemical, were synthesized and tested for their affinity towards cloned α1A, α1B, and α1D adrenergic receptors subtypes in binding assays. Some of these compounds demonstrated significant affinity and selectivity for the α1D-adrenoceptor subtype, indicating their potential in studies related to adrenergic receptors (Romeo et al., 2001).
Antimicrobial and Antifungal Activity
Newly synthesized dithiocarbamate derivatives bearing this compound and related structures showed high antimicrobial activity against various microorganism strains. Specific derivatives displayed strong activity, suggesting the potential use of this chemical structure in developing new antimicrobial agents (Yurttaş et al., 2016).
Inhibition of Cell Growth in Cancer
Compounds incorporating the mentioned chemical structure were designed and synthesized to target BET proteins effectively. These compounds exhibited strong binding affinities to BET proteins and demonstrated low nanomolar potencies in inhibiting cell growth in various cancer cell lines, highlighting their potential as cancer therapeutics (Zhao et al., 2017).
Synthesis and Biological Evaluation
A series of novel piperazine derivatives of this compound were synthesized and evaluated for their antimicrobial and anti-inflammatory activities. Certain compounds showed significant activity, indicating the therapeutic potential of these derivatives (Hatnapure et al., 2012).
Mécanisme D'action
Target of Action
The compound contains an indole nucleus, which is found in many bioactive aromatic compounds . Indole derivatives have been found to bind with high affinity to multiple receptors , suggesting that this compound may also interact with various targets.
Mode of Action
Indole derivatives have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that the compound may interact with its targets in a way that modulates these activities.
Biochemical Pathways
Without specific information on the compound, it’s difficult to determine the exact biochemical pathways it affects. Given the wide range of activities associated with indole derivatives , it’s likely that the compound interacts with multiple pathways.
Pharmacokinetics
Modifications to the indole nucleus in medicinal compounds have been found to result in broad-spectrum biological activities , suggesting that this compound may also have favorable pharmacokinetic properties.
Result of Action
The wide range of biological activities associated with indole derivatives suggests that the compound could have diverse effects at the molecular and cellular level.
Propriétés
IUPAC Name |
7,8-dimethoxy-3-[2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-oxoethyl]-5H-pyrimido[5,4-b]indol-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27N5O5/c1-33-17-6-4-16(5-7-17)28-8-10-29(11-9-28)22(31)14-30-15-26-23-18-12-20(34-2)21(35-3)13-19(18)27-24(23)25(30)32/h4-7,12-13,15,27H,8-11,14H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFWSFZIPQRDXTR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2CCN(CC2)C(=O)CN3C=NC4=C(C3=O)NC5=CC(=C(C=C54)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27N5O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
477.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

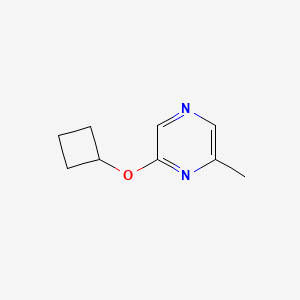
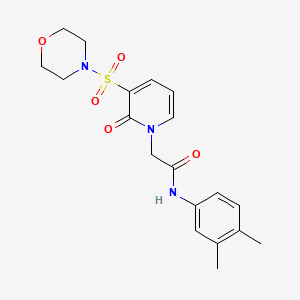
![N-(2,4-difluorophenyl)-2-[2-(2-ethoxyethyl)-1-oxoisoquinolin-5-yl]oxyacetamide](/img/structure/B2493300.png)

![3-(9H-Fluoren-9-ylmethoxycarbonyl)-3-azabicyclo[3.2.1]octane-6-carboxylic acid](/img/structure/B2493303.png)
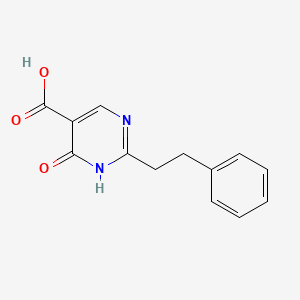
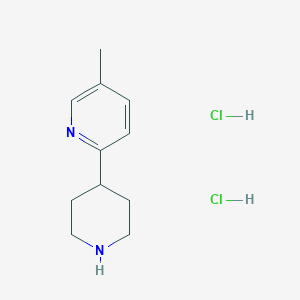
![{6-Chloro-4-[4-(2,3-dimethylphenyl)piperazin-1-yl]quinolin-3-yl}(morpholin-4-yl)methanone](/img/structure/B2493313.png)

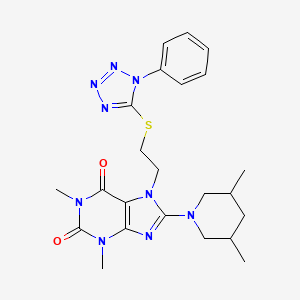

![N-(2-(4-(4-((1H-imidazol-1-yl)methyl)benzoyl)piperazin-1-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2493318.png)
![4-[(Oxolan-3-yl)methyl]-1,3-thiazol-2-amine](/img/structure/B2493319.png)
![2-[8-(benzylthio)-3-oxo[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl]-N-(3,4-dimethylphenyl)acetamide](/img/structure/B2493320.png)